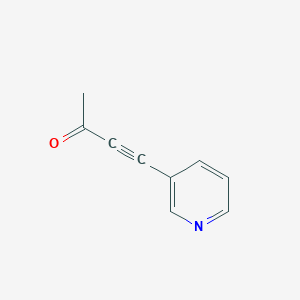

4-(Pyridin-3-yl)but-3-yn-2-one

Descripción

4-(Pyridin-3-yl)but-3-yn-2-one is an organic compound characterized by a pyridine ring connected to a but-3-yn-2-one moiety. Its molecular formula is C₉H₇NO, with a molecular weight of 145.16 g/mol. The pyridine ring, an electron-deficient heterocycle, provides sites for hydrogen bonding and coordination chemistry, while the conjugated ynone system (C≡C–C=O) imparts rigidity and linearity. This structural combination makes the compound valuable in synthetic chemistry, particularly in cycloaddition reactions and as a precursor for bioactive molecules. Its applications span pharmaceuticals, materials science, and catalysis, though specific biological activities require further exploration .

Propiedades

Número CAS |

114880-30-7 |

|---|---|

Fórmula molecular |

C9H7NO |

Peso molecular |

145.16 g/mol |

Nombre IUPAC |

4-pyridin-3-ylbut-3-yn-2-one |

InChI |

InChI=1S/C9H7NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,1H3 |

Clave InChI |

WAKHZSNXAAJAOP-UHFFFAOYSA-N |

SMILES |

CC(=O)C#CC1=CN=CC=C1 |

SMILES canónico |

CC(=O)C#CC1=CN=CC=C1 |

Sinónimos |

3-Butyn-2-one,4-(3-pyridinyl)-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Electronic Effects

- Pyridinyl vs. Nitrophenyl : The pyridine ring in 4-(Pyridin-3-yl)but-3-yn-2-one is electron-deficient, enabling coordination with metal ions. In contrast, 4-(4-Nitrophenyl)but-3-en-2-one’s nitro group intensifies electron withdrawal, making it more reactive in electrophilic substitutions .

- Methylphenyl vs. Pyridinyl : The methyl group in 4-(2-Methylphenyl)but-3-yn-2-one donates electrons, increasing aromatic ring electron density, whereas pyridine’s nitrogen withdraws electrons .

Conjugation and Reactivity Ynone vs. Enone: The triple bond in ynones (e.g., 4-(Pyridin-3-yl)but-3-yn-2-one) reduces conjugation compared to enones (e.g., 4-(4-Nitrophenyl)but-3-en-2-one), leading to distinct reactivity in Diels-Alder or Michael addition reactions . Isoxazole vs. Pyridine: The isoxazole ring in (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one offers additional heteroatom-mediated reactivity, such as hydrogen bonding or photochemical activity, unlike pyridine’s lone pair .

Biological and Synthetic Relevance Medicinal Chemistry: The amino and chloro substituents in 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine enhance its bioactivity, likely targeting enzymes or receptors. Synthetic Utility: Propargyl alcohol derivatives (e.g., 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol) are pivotal in click chemistry, whereas ynones like 4-(Pyridin-3-yl)but-3-yn-2-one serve as rigid building blocks in organic synthesis .

Table 2: Physicochemical Data

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Common Solvents) |

|---|---|---|---|

| 4-(Pyridin-3-yl)but-3-yn-2-one | Not reported | Not reported | DMSO, THF, Chloroform |

| 4-(4-Nitrophenyl)but-3-en-2-one | 98–102 | 320 (dec.) | Ethanol, Acetone |

| 4-(2-Methylphenyl)but-3-yn-2-one | Not reported | Not reported | Dichloromethane, Ether |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.